molecular formula C27H44O2 B14610290 Cholestane-2,3-dione CAS No. 57287-71-5

Cholestane-2,3-dione

Cat. No.: B14610290
CAS No.: 57287-71-5
M. Wt: 400.6 g/mol
InChI Key: BYSWDNBNMZHMHK-XVJCSQHKSA-N
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Description

Cholestane-2,3-dione is a derivative of cholestane, a saturated tetracyclic triterpene This compound is characterized by the presence of two ketone groups at the second and third positions of the cholestane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane-2,3-dione can be synthesized from cholestan-3-one through the action of selenium dioxide. The reaction involves the oxidation of cholestan-3-one to form this compound . The reaction conditions typically include the use of selenium dioxide as the oxidizing agent in an appropriate solvent, such as dioxane, under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using selenium dioxide or other suitable oxidizing agents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cholestane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming cholestanediols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized cholestane derivatives.

    Reduction: Cholestanediols.

    Substitution: Substituted cholestane derivatives with various functional groups.

Scientific Research Applications

Cholestane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of cholestane-2,3-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, leading to various biochemical reactions. The compound can also undergo enzymatic transformations, contributing to its biological activity .

Comparison with Similar Compounds

Cholestane-2,3-dione can be compared with other similar compounds, such as:

    Cholestan-3-one: A precursor in the synthesis of this compound.

    Cholestane-3,6-dione: Another oxidized derivative of cholestane with ketone groups at different positions.

    Cholestanediols: Reduced derivatives with hydroxyl groups instead of ketone groups.

This compound is unique due to the specific positioning of its ketone groups, which imparts distinct chemical properties and reactivity compared to other cholestane derivatives .

Properties

CAS No.

57287-71-5

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-dione

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h17-23H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,26-,27+/m1/s1

InChI Key

BYSWDNBNMZHMHK-XVJCSQHKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(=O)C(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C(=O)C4)C)C

Origin of Product

United States

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